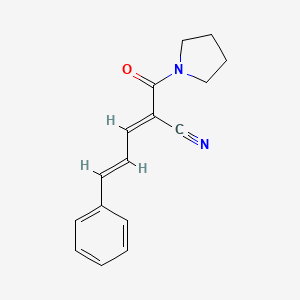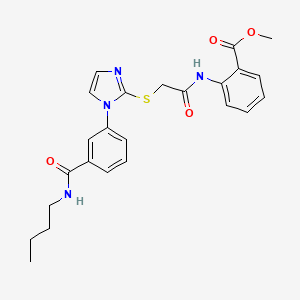
N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Recent studies have detailed the synthesis and structural characterization of derivatives related to N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-phenylethanamine. For example, Zheng et al. (2010) synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives and characterized them using IR, 1H NMR, HRMS, and X-ray crystal diffraction. Preliminary biological evaluation showed potential for suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Similarly, Viveka et al. (2016) described the synthesis, spectroscopic, and single-crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting the structural nuances and potential for further chemical modifications (Viveka et al., 2016).
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial potential of derivatives related to this compound. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities (Gomha et al., 2016). The investigation into substituted pyrazolone-based Salen ligands by Song et al. (2015) demonstrated the synthesis of Zn(II) complexes with interesting fluorescence properties, potentially useful in bioimaging applications (Song et al., 2015).
Corrosion Inhibition
Yadav et al. (2015) studied amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution, showcasing the potential of structurally related compounds in material science, specifically in corrosion inhibition applications (Yadav et al., 2015).
Coordination Chemistry and Catalysis
Research by Cho et al. (2019) on Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives pre-catalysts for polylactide synthesis underscores the importance of these compounds in catalysis and polymer science (Cho et al., 2019).
Propiedades
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-3-18-13(2)15(12-17-18)11-16-10-9-14-7-5-4-6-8-14/h4-8,12,16H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBCWSRSAWYCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2753094.png)
![4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2753098.png)

![(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid](/img/structure/B2753102.png)
![4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2753104.png)
![2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2753105.png)
![methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B2753106.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide](/img/structure/B2753107.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2753108.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753113.png)
![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2753114.png)
